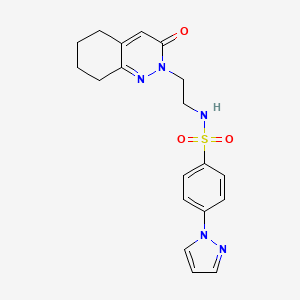
3-Bromo-2,4-dimethoxybenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2,4-dimethoxybenzonitrile is an organic compound with the molecular formula C9H8BrNO2 and a molecular weight of 242.07 g/mol . It is a brominated derivative of benzonitrile, characterized by the presence of two methoxy groups at the 2 and 4 positions and a bromine atom at the 3 position on the benzene ring . This compound is used primarily in research and development within the fields of chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Bromo-2,4-dimethoxybenzonitrile can be synthesized through various methods, including:
Bromination of 2,4-dimethoxybenzonitrile: This involves the selective bromination of 2,4-dimethoxybenzonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide or aluminum bromide.
Suzuki-Miyaura Coupling: This method involves the coupling of 2,4-dimethoxybenzonitrile with a boronic acid derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the processes generally involve large-scale bromination reactions under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2,4-dimethoxybenzonitrile undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products
Nucleophilic Substitution: Products include various substituted benzonitriles depending on the nucleophile used.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include amines and other reduced derivatives.
Applications De Recherche Scientifique
3-Bromo-2,4-dimethoxybenzonitrile is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Pharmaceutical Research: It is investigated for its potential use in the development of new drugs and therapeutic agents.
Chemical Biology: The compound is used in studies to understand biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of 3-Bromo-2,4-dimethoxybenzonitrile depends on its specific application. In organic synthesis, it acts as a building block for the construction of more complex molecules. In biological systems, its effects are determined by its interactions with specific molecular targets, such as enzymes or receptors, and the pathways it influences .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethoxybenzonitrile: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-4-methoxybenzonitrile: Contains only one methoxy group, leading to different electronic and steric properties.
3-Bromo-2,4-dihydroxybenzonitrile: Contains hydroxyl groups instead of methoxy groups, resulting in different reactivity and solubility properties.
Uniqueness
3-Bromo-2,4-dimethoxybenzonitrile is unique due to the presence of both bromine and methoxy groups, which confer specific reactivity patterns and make it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
3-bromo-2,4-dimethoxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-12-7-4-3-6(5-11)9(13-2)8(7)10/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIHJVLHCRGRQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C#N)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((4-methoxyphenoxy)methyl)-1-pentyl-1H-benzo[d]imidazole](/img/structure/B2747852.png)
![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2747857.png)

![[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methanol](/img/structure/B2747859.png)
![2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2747862.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2747864.png)
![Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate](/img/structure/B2747865.png)





